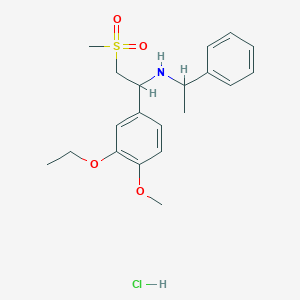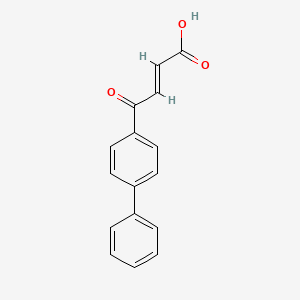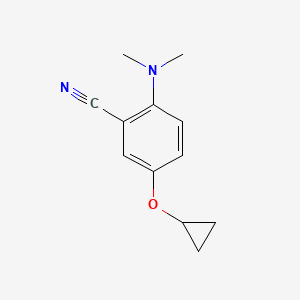
MitoBloCK-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoBloCK-1 is a small molecule inhibitor that has been identified as a tetrahydrodibenzofuran derivative. It was discovered through a chemical-genetic approach aimed at identifying inhibitors of mitochondrial protein translocation. This compound specifically targets the TIM22 protein import pathway in mitochondria, which is responsible for the import of membrane proteins into the mitochondrial inner membrane .
Preparation Methods
The synthetic route for MitoBloCK-1 involves the use of tetrahydrodibenzofuran as the core structure. The preparation methods typically include a series of organic synthesis steps such as halogenation, nucleophilic substitution, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to achieve the desired product. Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
MitoBloCK-1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MitoBloCK-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study the specificity of the TIM22 protein import pathway in mitochondria.
Biology: this compound is employed to investigate the role of mitochondrial protein import in cellular functions and diseases.
Medicine: The compound has potential therapeutic applications in treating diseases related to mitochondrial dysfunction, such as inherited human diseases linked to mitochondrial protein import defects.
Industry: This compound can be used in drug discovery and development processes to identify new therapeutic targets and compounds
Mechanism of Action
MitoBloCK-1 exerts its effects by inhibiting the import of specific substrates into the mitochondrial inner membrane via the TIM22 pathway. It impedes the binding of the Tim9-Tim10 complex to the substrate during an early stage of translocation, preventing the substrate from crossing the outer membrane. This inhibition disrupts the import of carrier proteins, such as the ADP/ATP carrier, but does not affect proteins that use other translocation pathways like TIM23 or Mia40/Erv1 .
Comparison with Similar Compounds
MitoBloCK-1 is part of a family of compounds known as MitoBloCK compounds, which are designed to inhibit mitochondrial protein translocation. Similar compounds include:
MitoBloCK-10: A compound that blocks the activity of TIMM44, a protein involved in mitochondrial function and angiogenesis.
This compound is unique in its specificity for the TIM22 pathway, making it a valuable tool for studying the import of a subset of inner membrane proteins and understanding mitochondrial dysfunction in various diseases .
Properties
Molecular Formula |
C14H14BrN3O2S |
|---|---|
Molecular Weight |
368.25 g/mol |
IUPAC Name |
[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H14BrN3O2S/c15-9-5-11-12(7-3-1-2-4-10(7)20-11)8(13(9)19)6-17-18-14(16)21/h5-6,19H,1-4H2,(H3,16,18,21)/b17-6+ |
InChI Key |
VBDLLTJWFFBEAG-UBKPWBPPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)/C=N/NC(=S)N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C=NNC(=S)N |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


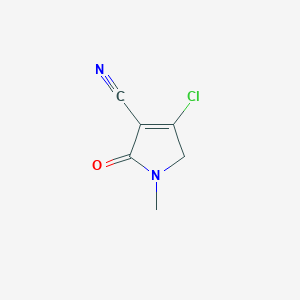

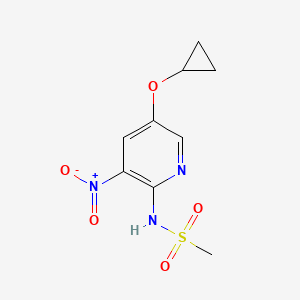
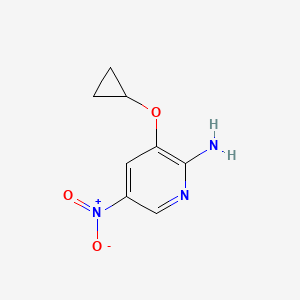
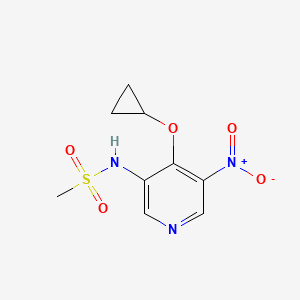
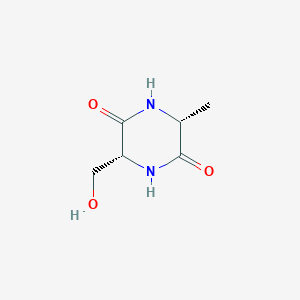
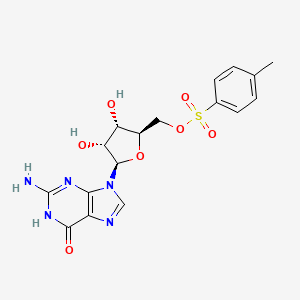

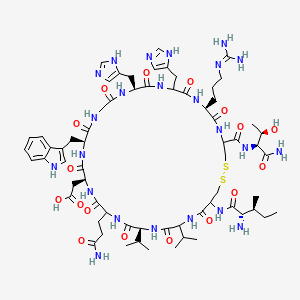
![2-bromo-4-methyl-6-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14805217.png)
